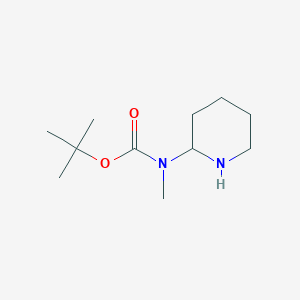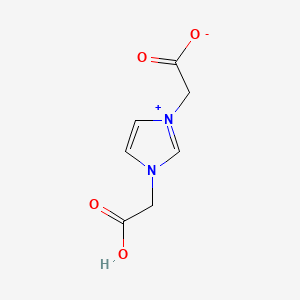
1,3-Bis(carboxymethyl)-1H-imidazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(carboxymethyl)-1H-imidazolium is a zwitterionic compound derived from imidazole. It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(carboxymethyl)-1H-imidazolium can be synthesized through a multicomponent reaction involving glycine, glyoxal, and formaldehyde . The reaction typically involves the following steps:
Starting Materials: Glycine, glyoxal, and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imidazole ring.
Procedure: The reagents are mixed in stoichiometric amounts and heated under reflux conditions to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(carboxymethyl)-1H-imidazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted imidazolium derivatives .
Aplicaciones Científicas De Investigación
1,3-Bis(carboxymethyl)-1H-imidazolium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(carboxymethyl)-1H-imidazolium involves its ability to coordinate with metal ions. The imidazolium ring acts as a ligand, forming stable complexes with metals such as copper, zinc, and cadmium . These complexes can exhibit unique catalytic properties and are used in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3-carboxypropyl)-1H-imidazole: Similar in structure but with a longer alkyl chain.
1,3-Bis(4’-carboxylatophenoxy)benzene: Contains a benzene ring instead of an imidazole ring.
Uniqueness
1,3-Bis(carboxymethyl)-1H-imidazolium is unique due to its zwitterionic nature and its ability to form stable coordination polymers with various metal ions. This property makes it highly versatile and useful in a wide range of applications, from catalysis to materials science .
Propiedades
Fórmula molecular |
C7H8N2O4 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2-[3-(carboxymethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13) |
Clave InChI |
GRLNUXQTQONUMA-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CN1CC(=O)O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



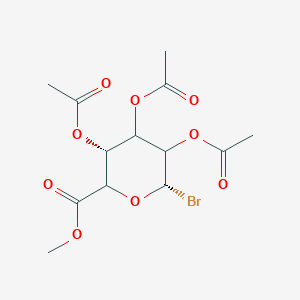

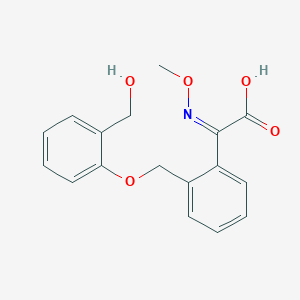
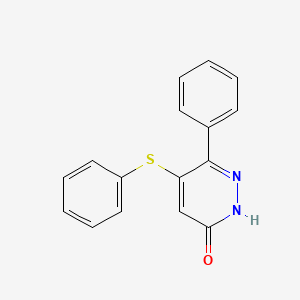
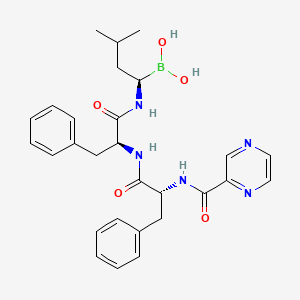
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
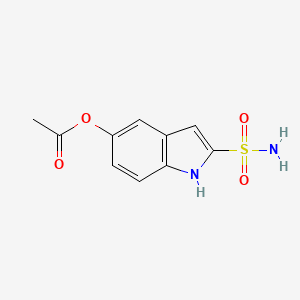
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
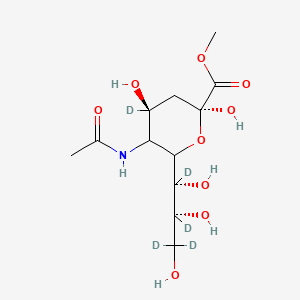
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)

![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
